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molecular formula C10H11NO3 B8501215 2-Allyl-4-nitroanisole

2-Allyl-4-nitroanisole

Cat. No. B8501215
M. Wt: 193.20 g/mol
InChI Key: GSGTVCLGXRUFIK-UHFFFAOYSA-N
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Patent
US07538123B2

Procedure details

15.0 g of 1-allyl-2-methoxy-5-nitrobenzene, 33.4 g of ammonium chloride, and 17.5 g of iron were suspended in 270 ml of ethanol and 55 ml of water. The reaction solution was heated to reflux for 1 hour. Thereafter, the reaction solution was cooled to a room temperature, and insoluble matters were then removed by filtration. The filtrate was concentrated under a reduced pressure. The residue was diluted with ethyl acetate and then washed with a saturated sodium bicarbonate aqueous solution and a saturated sodium chloride aqueous solution. The organic layer was dried over magnesium sulfate and then concentrated under a reduced pressure. The residue was purified by silica gel column chromatography (hexane-ethyl acetate), so as to obtain 11.1 g of the subject compound.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
33.4 g
Type
reactant
Reaction Step Two
Quantity
270 mL
Type
solvent
Reaction Step Three
Name
Quantity
55 mL
Type
solvent
Reaction Step Four
Name
Quantity
17.5 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([C:4]1[CH:9]=[C:8]([N+:10]([O-])=O)[CH:7]=[CH:6][C:5]=1[O:13][CH3:14])[CH:2]=[CH2:3].[Cl-].[NH4+]>C(O)C.O.[Fe]>[CH2:1]([C:4]1[CH:9]=[C:8]([CH:7]=[CH:6][C:5]=1[O:13][CH3:14])[NH2:10])[CH:2]=[CH2:3] |f:1.2|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
C(C=C)C1=C(C=CC(=C1)[N+](=O)[O-])OC
Step Two
Name
Quantity
33.4 g
Type
reactant
Smiles
[Cl-].[NH4+]
Step Three
Name
Quantity
270 mL
Type
solvent
Smiles
C(C)O
Step Four
Name
Quantity
55 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
17.5 g
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
insoluble matters were then removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under a reduced pressure
ADDITION
Type
ADDITION
Details
The residue was diluted with ethyl acetate
WASH
Type
WASH
Details
washed with a saturated sodium bicarbonate aqueous solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under a reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (hexane-ethyl acetate)

Outcomes

Product
Name
Type
product
Smiles
C(C=C)C=1C=C(N)C=CC1OC
Measurements
Type Value Analysis
AMOUNT: MASS 11.1 g
YIELD: CALCULATEDPERCENTYIELD 87.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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